N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide
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Overview
Description
N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide is a modified nucleoside belonging to the morpholino class. This compound is notable for its application in gene silencing when incorporated into oligonucleotide sequences. Its structure includes a morpholine ring, a pyrimidine ring, and a benzamide group, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.
Pyrimidine Ring Construction: The pyrimidine ring is formed by the cyclization of appropriate precursors, often involving urea or thiourea derivatives.
Coupling Reactions: The morpholine and pyrimidine rings are coupled using reagents such as carbodiimides to form the core structure.
Benzamide Addition:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl groups in the pyrimidine and benzamide moieties can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in gene silencing studies due to its ability to be incorporated into oligonucleotides.
Medicine: Investigated for its potential in therapeutic applications, particularly in targeting specific genes.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through gene silencing mechanisms. When incorporated into oligonucleotides, it binds to complementary RNA sequences, preventing their translation into proteins. This process involves:
Molecular Targets: RNA molecules.
Pathways Involved: RNA interference pathways, leading to the degradation of target RNA or inhibition of its translation.
Comparison with Similar Compounds
Similar Compounds
Morpholino Oligomers: Similar in structure but may differ in the substituents on the morpholine ring.
Pyrimidine Nucleosides: Share the pyrimidine ring but differ in other structural aspects.
Benzamide Derivatives: Compounds with the benzamide group but different core structures.
Uniqueness
N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide is unique due to its combined morpholine, pyrimidine, and benzamide moieties, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-10-12-8-17-9-14(24-12)20-7-6-13(19-16(20)23)18-15(22)11-4-2-1-3-5-11/h1-7,12,14,17,21H,8-10H2,(H,18,19,22,23)/t12-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPLJIGLLXBJJT-GXTWGEPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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